Isoxaprolol
Overview
Description
Isoxaprolol is an adrenergic antagonist with antiarrhythmic and antihypertensive properties . It is a beta-blocker that is used to manage cardiovascular conditions by blocking the effects of adrenaline on the heart and blood vessels . The compound’s chemical formula is C19H26N2O3, and it has a molar mass of 330.428 g·mol−1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoxaprolol involves several steps, starting with the preparation of the core structure, which includes an oxazole ring. The synthetic route typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Vinylation: The oxazole ring is then vinylated to introduce the vinyl group.
Phenoxypropanol formation: The vinylated oxazole is reacted with phenol derivatives to form the phenoxypropanol structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Isoxaprolol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the phenoxy and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties.
Scientific Research Applications
Isoxaprolol has several scientific research applications:
Chemistry: It is used as a model compound to study beta-blocker interactions and mechanisms.
Biology: this compound is used in research to understand its effects on biological systems, particularly the cardiovascular system.
Medicine: The compound is studied for its potential therapeutic effects in treating arrhythmias and hypertension.
Industry: this compound is used in the development of new cardiovascular drugs and formulations.
Mechanism of Action
Isoxaprolol exerts its effects by blocking beta-adrenergic receptors, which are involved in the response to adrenaline and noradrenaline . By inhibiting these receptors, this compound reduces heart rate, cardiac output, and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another beta-blocker used for similar cardiovascular conditions.
Metoprolol: A cardioselective beta-blocker with similar therapeutic uses.
Bisoprolol: Known for its high selectivity for beta-1 adrenergic receptors.
Uniqueness
Isoxaprolol is unique due to its specific chemical structure, which includes an oxazole ring and a vinyl group. This structure contributes to its distinct pharmacological profile and therapeutic effects compared to other beta-blockers .
Properties
IUPAC Name |
1-(tert-butylamino)-3-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-14-11-17(24-21-14)10-9-15-7-5-6-8-18(15)23-13-16(22)12-20-19(2,3)4/h5-11,16,20,22H,12-13H2,1-4H3/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIVIHVEHZGRGG-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C=CC2=CC=CC=C2OCC(CNC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)/C=C/C2=CC=CC=C2OCC(CNC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001024556 | |
Record name | (E)-1-(tert-Butylamino)-3-(2-(2-(3-methyl-5-isoxazolyl)vinyl)phenoxy)-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001024556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75949-60-9, 72825-08-2 | |
Record name | Isoxaprolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75949-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ((1,1-Dimethylethyl)amino)-3-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-2-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072825082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoxaprolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075949609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-1-(tert-Butylamino)-3-(2-(2-(3-methyl-5-isoxazolyl)vinyl)phenoxy)-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001024556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOXAPROLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y84EU1HAA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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